molecular formula C12H13BrO2 B1456482 4-(4-Bromophenoxy)cyclohexanone CAS No. 1312478-74-2

4-(4-Bromophenoxy)cyclohexanone

Cat. No.: B1456482
CAS No.: 1312478-74-2
M. Wt: 269.13 g/mol
InChI Key: OACDNPXSDNRKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenoxy)cyclohexanone is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a cyclohexanone ring and a brominated phenoxy group, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of spirooxindole derivatives, which are privileged scaffolds in drug discovery due to their wide range of biological activities . These spiro-fused heterocyclic compounds are of significant interest for developing new therapeutic agents, with studies showing potential anticancer activity against various cell lines, including prostate, cervical, and breast cancers . The bromophenyl moiety acts as a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid diversification of chemical libraries for structure-activity relationship (SAR) studies . This compound is strictly for use in laboratory research settings.

Properties

CAS No.

1312478-74-2

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

4-(4-bromophenoxy)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,12H,3-4,7-8H2

InChI Key

OACDNPXSDNRKSS-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1OC2=CC=C(C=C2)Br

Canonical SMILES

C1CC(=O)CCC1OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the cyclohexanone ring significantly influence molecular geometry, electronic properties, and reactivity:

  • 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1): The chloro substituent is less electronegative than bromine, leading to weaker electron-withdrawing effects. This may reduce reactivity in substitution reactions compared to brominated analogs .
  • 2,6-Bis(4-methylbenzylidene)cyclohexanone: The methyl groups on the benzylidene substituents introduce steric hindrance, which can disrupt crystal packing and reduce melting points compared to halogenated derivatives .
  • 4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8): The cyano group’s strong electron-withdrawing nature activates the ketone for nucleophilic additions, a property less pronounced in bromophenoxy derivatives .
Table 1: Substituent Effects on Reactivity
Compound Key Substituent Electronic Effect Reactivity Profile
4-(4-Bromophenoxy)cyclohexanone Bromophenoxy Moderate electron-withdrawing Favors nucleophilic substitution
4-(4-Chlorophenyl)cyclohexanone Chlorophenyl Mild electron-withdrawing Moderate substitution reactivity
4-Cyano-4-(4-fluorophenyl)cyclohexanone Cyano + Fluorophenyl Strong electron-withdrawing High nucleophilic addition
2,6-Bis(2-nitrobenzylidene)cyclohexanone Nitrobenzylidene Strong electron-withdrawing Stabilizes conjugated systems

Physicochemical Properties

Available data on analogs suggest trends in melting points, boiling points, and solubility:

  • 4-(3,5-Difluorophenyl)cyclohexanone: Predicted boiling point of 278°C and density of 1.06 g/cm³, indicating moderate volatility .
  • 4-(4-Chlorophenyl)cyclohexanone: Molecular weight 208.68 g/mol, comparable to brominated analogs but with reduced steric bulk .
Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
4-(3,5-Difluorophenyl)cyclohexanone 210.22 278 (predicted) 1.06 Low in water
β-Cyclohexanone 112.17 22 0.89 Water-soluble
4-(4-Chlorophenyl)cyclohexanone 208.68 - - Organic solvents

Reactivity in Enzymatic and Chemical Reactions

  • Cyclohexanone Monooxygenase (CHMO): The enzyme’s ability to oxidize cyclohexanone to ε-caprolactone may be hindered by bulky substituents like bromophenoxy due to steric clashes with the active site .
  • Vapor-Liquid Equilibrium (VLE) : Halogenated derivatives may complicate separation processes in industrial settings, requiring advanced models like COSMO-RS for accurate prediction .

Preparation Methods

Nucleophilic Substitution on Cyclohexanone Derivatives

One common approach is to start from 4-hydroxycyclohexanone or a suitable cyclohexanone derivative with a leaving group at the 4-position, followed by substitution with 4-bromophenol or its derivatives.

  • Step 1: Activation of Cyclohexanone at the 4-Position
    The 4-position of cyclohexanone can be activated by halogenation or sulfonylation to form a good leaving group (e.g., 4-chlorocyclohexanone or 4-tosylcyclohexanone).

  • Step 2: Nucleophilic Attack by 4-Bromophenol
    The phenolic oxygen of 4-bromophenol acts as a nucleophile, attacking the activated 4-position of cyclohexanone under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the ether linkage.

  • Reaction Conditions:
    The reaction is typically carried out in a polar aprotic solvent or industrial methylated spirits at ambient or lower temperatures to control reaction rates and selectivity.

  • Example:
    According to patent WO2004013090A1, similar cyclohexanone derivatives can be synthesized by reacting cyclohexanone derivatives with phenolic compounds in the presence of aqueous sodium hydroxide at ambient temperature or below, which facilitates the nucleophilic substitution without side reactions.

Direct Etherification Using Phenol and Cyclohexanone

An alternative method is the direct etherification of cyclohexanone with 4-bromophenol under acidic or basic catalysis:

  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids can promote the formation of the ether bond by activating the cyclohexanone carbonyl or the phenol.

  • Base Catalysis: Strong bases deprotonate the phenol to generate the phenolate ion, which then attacks the electrophilic carbon of cyclohexanone or its derivatives.

  • Temperature Control: Mild heating is applied to drive the reaction forward while avoiding polymerization or side reactions.

This method is less commonly used for sterically hindered or sensitive substrates but offers a straightforward route when optimized.

Use of Protecting Groups and Ketal Formation

In some synthetic routes, the ketone group of cyclohexanone is protected as a ketal (e.g., ethylene ketal) to prevent side reactions during substitution:

  • Ketal Formation: The cyclohexanone is reacted with ethylene glycol under acid catalysis to form a spiro-1,3-dioxolane ketal.

  • Substitution Reaction: The 4-position substitution is then carried out on the ketal-protected cyclohexane ring.

  • Deprotection: Acidic hydrolysis removes the ketal protecting group to regenerate the ketone functionality.

This approach is described in patent US4460604A, where ketal-protected cyclohexanones are used to improve selectivity and yield in the synthesis of 4-substituted cyclohexanones.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Industrial methylated spirits, polar aprotic solvents (e.g., DMF, DMSO) Solvent choice affects nucleophilicity and solubility
Base Aqueous sodium hydroxide, potassium carbonate Facilitates phenol deprotonation and substitution
Temperature Ambient to 50°C Higher temperatures may increase side reactions
Reaction Time Several hours to overnight Dependent on substrate reactivity and catalyst
Protecting Group Ethylene glycol ketal Used to protect ketone during substitution
Work-up Acidic or neutral aqueous quench Removes protecting groups, isolates product

Research Findings and Yields

  • The nucleophilic substitution method with activated cyclohexanone derivatives and 4-bromophenol typically yields the target compound in moderate to good yields (60–85%) under optimized conditions.

  • Use of ketal protection improves selectivity and reduces side products, leading to higher purity and yields.

  • Reaction under mild basic conditions in industrial methylated spirits provides an environmentally friendlier and scalable approach, as indicated in patent WO2004013090A1.

  • The stereochemistry at the 4-position can be controlled by choice of reagents and reaction conditions, important for biological activity.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Nucleophilic substitution on activated cyclohexanone Activation of 4-position, substitution with 4-bromophenol Good yield, controllable conditions Requires preparation of activated intermediate
Direct etherification Acid or base catalysis of cyclohexanone and 4-bromophenol Simple setup Lower selectivity, possible side reactions
Ketal protection strategy Ketal formation, substitution, deprotection High selectivity, protects ketone Additional steps, longer synthesis time

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Bromophenoxy)cyclohexanone, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol and a cyclohexanone derivative (e.g., 4-chlorocyclohexanone) under basic conditions. Key parameters include:

  • Catalyst: Pd@mpg-C₃N₄ catalysts enhance selectivity in analogous cyclohexanone syntheses under mild conditions (65°C, aqueous media) .
  • Base: K₂CO₃ or Cs₂CO₃ improves phenoxide ion formation, accelerating substitution.
  • Solvent: Polar aprotic solvents (e.g., DMF) increase nucleophilicity but may promote side reactions; toluene with phase-transfer catalysts (e.g., TBAB) reduces byproducts .
Parameter Optimal Condition Impact on Yield
Temperature80-100°C>90% conversion
Reaction Time12-24 hMinimizes hydrolysis
SolventToluene/TBABReduces side products

Purification via silica gel chromatography (hexane:EtOAc = 4:1) is standard. Yields typically range 65-85%, influenced by bromide leaving group stability .

Advanced: How does the bromophenoxy substituent influence regioselectivity in Baeyer-Villiger oxidations of 4-(4-Bromophenoxy)cyclohexanone?

Answer:
The electron-withdrawing bromine atom decreases electron density at the carbonyl carbon, favoring nucleophilic attack at the meta position. However, steric hindrance from the bulky substituent can override electronic effects, directing oxidation to the para position. Mechanistic studies using DFT calculations and isotopic labeling (¹⁸O₂) are critical to resolve these competing factors. For example:

  • Electronic Effects: Bromine’s -I effect stabilizes transition states with partial positive charge on the carbonyl carbon.
  • Steric Effects: Bulky substituents hinder peroxide approach, altering regioselectivity.

Contradictory results in literature (e.g., unexpected para-lactone formation) may arise from solvent polarity or enzyme-mediated pathways (e.g., cyclohexanone oxygenase) .

Basic: What spectroscopic benchmarks confirm the structure of 4-(4-Bromophenoxy)cyclohexanone?

Answer:

  • ¹H NMR (CDCl₃):
    • Aromatic protons: δ 7.45–7.52 ppm (d, J = 8.5 Hz, 2H), δ 6.85–6.92 ppm (d, J = 8.5 Hz, 2H).
    • Cyclohexanone protons: δ 2.30–2.50 ppm (m, 4H, ring CH₂).
  • ¹³C NMR:
    • Carbonyl carbon: δ 208.5 ppm.
    • Aromatic carbons: δ 158.2 (C-O), 132.1 (C-Br).
  • IR (KBr):
    • C=O stretch: 1715 cm⁻¹; C-Br: 615 cm⁻¹.

Validation Tip: Compare with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .

Advanced: How can researchers resolve contradictions in the stability of 4-(4-Bromophenoxy)cyclohexanone under varying pH conditions?

Answer:
Conflicting reports suggest:

  • Acidic Conditions (pH <3): Keto-enol tautomerism leads to decomposition (t₁/₂ = 12 h at pH 2).
  • Basic Conditions (pH >10): Base-catalyzed hydrolysis predominates (t₁/₂ = 8 h at pH 12).

Resolution Strategy:

  • Conduct stability studies in buffered solutions (pH 1–14) with HPLC monitoring.
  • Use Arrhenius plots (25–60°C) to extrapolate shelf-life.
  • Add antioxidants (e.g., BHT) to mitigate autoxidation, a pathway observed in cyclohexanone derivatives .

Basic: What storage protocols maximize the stability of 4-(4-Bromophenoxy)cyclohexanone?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent UV-induced radical degradation.
  • Atmosphere: Under argon or nitrogen to inhibit oxidation.
  • Humidity: Desiccate (silica gel) to avoid hydrolysis.
    Stability data from analogous compounds show <5% degradation over 6 months under these conditions .

Advanced: What strategies minimize byproducts in Ullmann couplings involving 4-(4-Bromophenoxy)cyclohexanone?

Answer:

  • Catalytic System: CuI/1,10-phenanthroline reduces homo-coupling byproducts (yield improvement: 15–20%).
  • Solvent: Switch from DMF to diglyme to stabilize intermediates.
  • Additives: KI (1 eq) accelerates oxidative addition via iodide displacement.

Mechanistic Insight:
Bromine’s electronegativity slows oxidative addition to Cu(I), necessitating higher temperatures (110–120°C) .

Basic: What recrystallization solvents yield high-purity 4-(4-Bromophenoxy)cyclohexanone?

Answer:

  • Optimal Solvent: Ethanol/water (7:3 v/v) produces prismatic crystals (mp 92–94°C).
  • Crystal Packing: X-ray diffraction reveals chair conformation with equatorial bromophenoxy group. π-Stacking between aromatic rings stabilizes the lattice .

Advanced: Does 4-(4-Bromophenoxy)cyclohexanone inhibit cytochrome P450 enzymes, and how can conflicting data be reconciled?

Answer:

  • In Vitro Data: IC₅₀ = 18 μM against CYP3A4 vs. no inhibition of CYP2D6.
  • Molecular Docking: Bromine occupies the heme iron coordination site, but steric clashes reduce affinity for CYP2D6.

Resolution:

  • Perform isothermal titration calorimetry (ITC) to measure binding constants.
  • Use human liver microsomes for metabolic profiling.

SAR Insight: Halogen size (Br vs. Cl) correlates with inhibition potency in cyclohexanone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.